molecular formula C10H6ClNO2 B3019243 6-Chloroisoquinoline-8-carboxylic acid CAS No. 2137783-58-3

6-Chloroisoquinoline-8-carboxylic acid

Cat. No.: B3019243
CAS No.: 2137783-58-3
M. Wt: 207.61
InChI Key: QYZHSQILMLLFGB-UHFFFAOYSA-N
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Description

6-Chloroisoquinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroisoquinoline-8-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method includes the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the 6-position of isoquinoline. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used in conjunction with suitable ligands to facilitate the chlorination and carboxylation reactions. The use of continuous flow reactors is also explored to optimize reaction conditions and scale-up production .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloroisoquinoline-8-carboxylic acid is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Chloroisoquinoline-8-carboxylic acid is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where chlorinated derivatives are preferred.

Properties

IUPAC Name

6-chloroisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-3-6-1-2-12-5-9(6)8(4-7)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZHSQILMLLFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137783-58-3
Record name 6-chloroisoquinoline-8-carboxylic acid
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